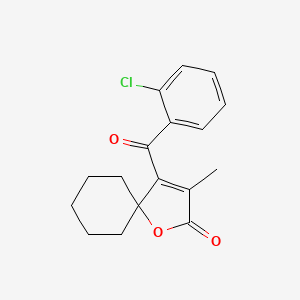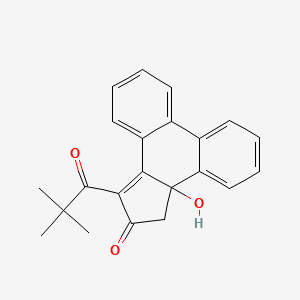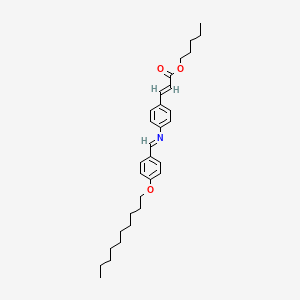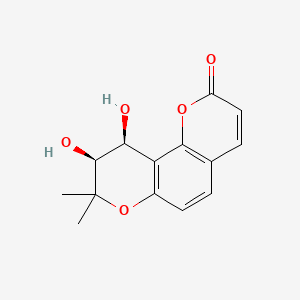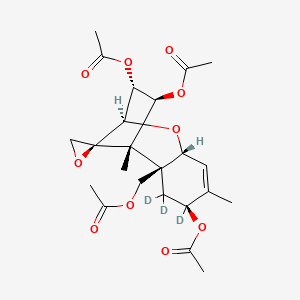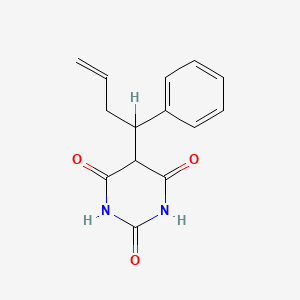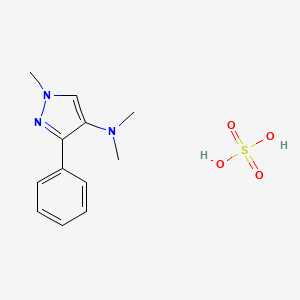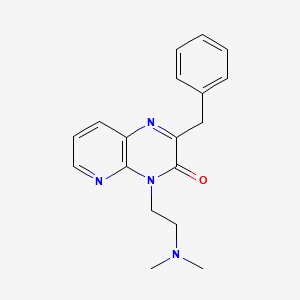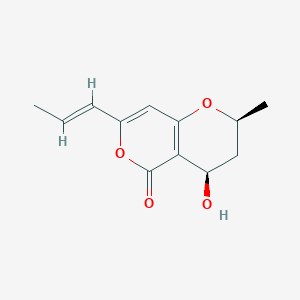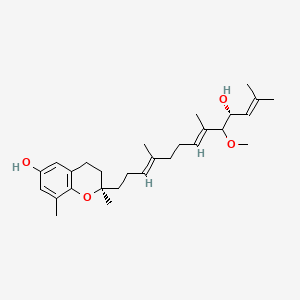
Scopoline acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Scopoline acetate, also known as scopolamine acetate, is a tropane alkaloid derived from plants of the Solanaceae family. It is widely recognized for its anticholinergic properties and is used in various medical applications, including the treatment of motion sickness, postoperative nausea, and vomiting. The compound is a derivative of scopolamine, which has been used for centuries in traditional medicine.
准备方法
Synthetic Routes and Reaction Conditions
Scopoline acetate can be synthesized through several methods. One common approach involves the esterification of scopolamine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction can be represented as follows:
Scopolamine+Acetic Anhydride→Scopoline Acetate+Acetic Acid
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plants such as Duboisia myoporoides and Duboisia leichhardtii. These plants are cultivated specifically for their high alkaloid content. The extraction process includes several steps: harvesting, drying, and solvent extraction. The crude extract is then purified through various chromatographic techniques to obtain this compound in high purity.
化学反应分析
Types of Reactions
Scopoline acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form scopoline N-oxide.
Reduction: Reduction of this compound can yield scopoline.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions can be used for substitution reactions.
Major Products
Oxidation: Scopoline N-oxide
Reduction: Scopoline
Substitution: Various scopoline derivatives
科学研究应用
Scopoline acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other tropane alkaloids.
Biology: Studied for its effects on the nervous system, particularly its anticholinergic properties.
Medicine: Used in the development of drugs for motion sickness, postoperative nausea, and vomiting.
Industry: Employed in the production of pharmaceuticals and as a research tool in neuropharmacology.
作用机制
Scopoline acetate exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the action of acetylcholine, leading to a reduction in parasympathetic nervous system activity. This mechanism is responsible for its therapeutic effects in treating motion sickness and nausea.
相似化合物的比较
Similar Compounds
Hyoscyamine: Another tropane alkaloid with similar anticholinergic properties.
Atropine: A well-known anticholinergic compound used in various medical applications.
Cocaine: Although primarily known for its stimulant effects, it shares a similar tropane structure.
Uniqueness
Scopoline acetate is unique due to its specific binding affinity for muscarinic acetylcholine receptors, which makes it particularly effective in treating motion sickness and nausea with fewer side effects compared to other anticholinergic compounds.
属性
CAS 编号 |
109451-65-2 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC 名称 |
[(1R,3S,4S,5S,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-yl] acetate |
InChI |
InChI=1S/C10H15NO3/c1-5(12)13-9-7-3-6-4-8(11(7)2)10(9)14-6/h6-10H,3-4H2,1-2H3/t6-,7-,8+,9-,10-/m0/s1 |
InChI 键 |
JKPDCRQKGCESPY-CIQUZCHMSA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@@H]2C[C@H]3C[C@H]([C@@H]1O3)N2C |
规范 SMILES |
CC(=O)OC1C2CC3CC(C1O3)N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


